Dimyristoylphosphatididyl ddT (liposomal formulation)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

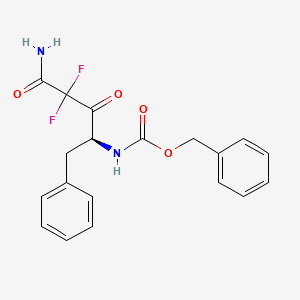

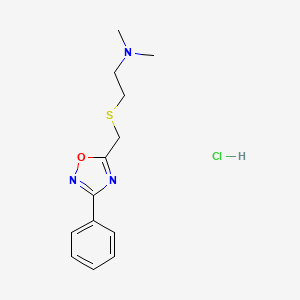

Dimyristoylphosphatididyl ddT (liposomal formulation) is a specialized compound used in various scientific and medical applications. This compound is encapsulated within liposomes, which are spherical vesicles composed of phospholipid bilayers. Liposomal formulations enhance the stability, bioavailability, and targeted delivery of the encapsulated compound, making them highly effective in therapeutic and research settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Dimyristoylphosphatididyl ddT (liposomal formulation) involves the synthesis of dimyristoylphosphatididyl ddT followed by its encapsulation within liposomes. The synthetic route typically includes the following steps:

Synthesis of Dimyristoylphosphatididyl ddT: This involves the esterification of myristic acid with phosphatidyl ddT under controlled conditions.

Encapsulation in Liposomes: The synthesized compound is then encapsulated within liposomes using techniques such as thin-film hydration, reverse-phase evaporation, or microfluidic methods

Industrial Production Methods

Industrial production of liposomal formulations involves large-scale processes that ensure consistency, stability, and high encapsulation efficiency. Techniques such as high-pressure homogenization, extrusion, and freeze-thaw cycles are commonly used to produce liposomes with uniform size and encapsulation properties .

Análisis De Reacciones Químicas

Types of Reactions

Dimyristoylphosphatididyl ddT (liposomal formulation) can undergo various chemical reactions, including:

Oxidation: The phospholipid components can be susceptible to oxidation, especially in the presence of reactive oxygen species.

Hydrolysis: The ester bonds in the phospholipids can be hydrolyzed under acidic or basic conditions.

Substitution: Functional groups on the phospholipids can undergo substitution reactions with suitable reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Acidic or basic solutions.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Oxidized phospholipids.

Hydrolysis: Free fatty acids and lysophospholipids.

Substitution: Modified phospholipids with new functional groups

Aplicaciones Científicas De Investigación

Dimyristoylphosphatididyl ddT (liposomal formulation) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

Biology: Employed in cell culture studies to investigate cellular uptake and intracellular trafficking of liposomal drugs.

Medicine: Utilized in drug delivery systems to enhance the therapeutic efficacy and reduce the toxicity of encapsulated drugs.

Industry: Applied in the formulation of cosmetics and nutraceuticals to improve the stability and bioavailability of active ingredients

Mecanismo De Acción

The mechanism of action of Dimyristoylphosphatididyl ddT (liposomal formulation) involves the following steps:

Encapsulation: The compound is encapsulated within the liposomal bilayer, protecting it from degradation.

Targeted Delivery: The liposomes can be engineered to target specific cells or tissues, enhancing the delivery of the encapsulated compound.

Release: Upon reaching the target site, the liposomes release the encapsulated compound, which then exerts its therapeutic or biological effects.

Molecular Targets and Pathways: The encapsulated compound interacts with specific molecular targets and pathways, depending on its nature and intended application

Comparación Con Compuestos Similares

Dimyristoylphosphatididyl ddT (liposomal formulation) can be compared with other similar compounds, such as:

Liposomal Doxorubicin: Used in cancer therapy for its enhanced delivery and reduced toxicity.

Liposomal Amphotericin B: Employed in antifungal treatments with improved efficacy and reduced side effects.

Liposomal Curcumin: Utilized in anti-inflammatory and anticancer research for its enhanced bioavailability

Uniqueness

Dimyristoylphosphatididyl ddT (liposomal formulation) is unique due to its specific lipid composition and encapsulation properties, which provide enhanced stability, targeted delivery, and controlled release compared to other liposomal formulations .

Propiedades

Número CAS |

128008-47-9 |

|---|---|

Fórmula molecular |

C41H73N2O11P |

Peso molecular |

801.0 g/mol |

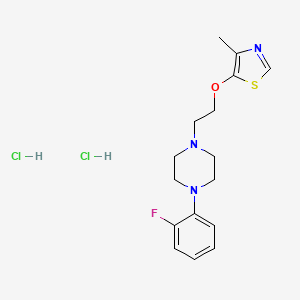

Nombre IUPAC |

[(2S)-3-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C41H73N2O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(44)50-31-36(54-39(45)27-25-23-21-19-17-15-13-11-9-7-5-2)33-52-55(48,49)51-32-35-28-29-37(53-35)43-30-34(3)40(46)42-41(43)47/h30,35-37H,4-29,31-33H2,1-3H3,(H,48,49)(H,42,46,47)/t35-,36-,37+/m0/s1 |

Clave InChI |

YGOZVTNYSOWSND-AGSXMJPOSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

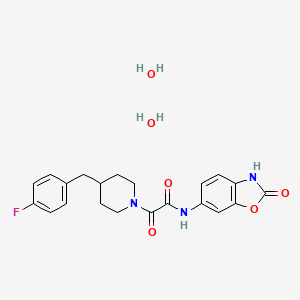

![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)